
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H24O4S It is a complex organic molecule that features a decahydronaphthalene core with a methyl group and an oxo group, along with a 4-methylbenzenesulfonate ester group
Preparation Methods
The synthesis of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. The preparation begins with the formation of the decahydronaphthalene core, which is then functionalized with a methyl group and an oxo group. The final step involves the esterification of the resulting intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions, such as the presence of a base like pyridine or triethylamine, to yield the desired compound .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar compounds to 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate include other sulfonate esters and decahydronaphthalene derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. Some examples include:
4-Methylbenzenesulfonate esters: These compounds have similar sulfonate ester groups but different core structures.
Decahydronaphthalene derivatives: These compounds share the decahydronaphthalene core but have different substituents, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6518-45-2 |
|---|---|
Molecular Formula |
C18H24O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(8a-methyl-6-oxo-1,2,3,4,4a,5,7,8-octahydronaphthalen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H24O4S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-4-14-12-15(19)10-11-18(14,17)2/h6-9,14,17H,3-5,10-12H2,1-2H3 |
InChI Key |
ZGICQDYFNFBHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2(CCC(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


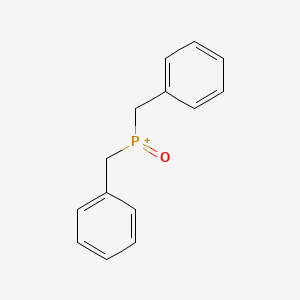

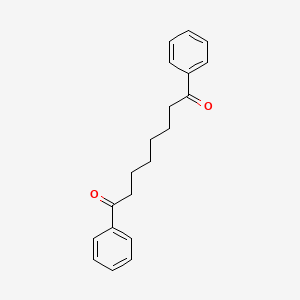
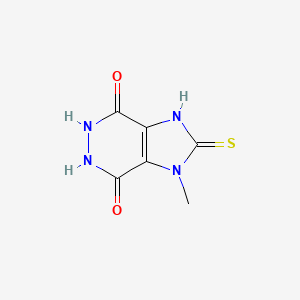

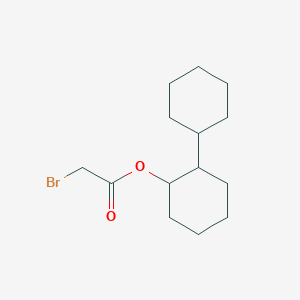
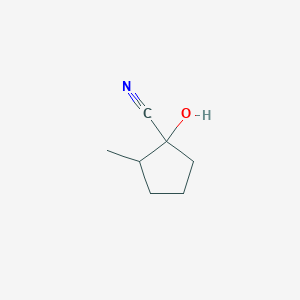
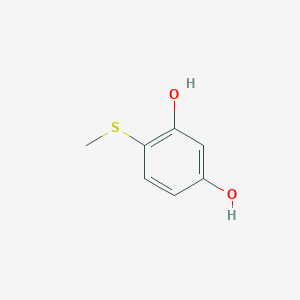
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
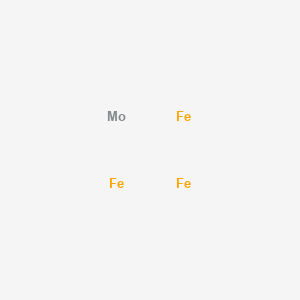
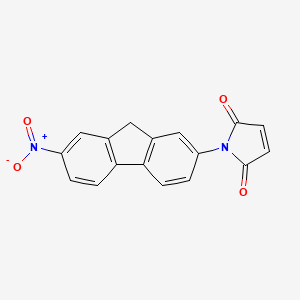
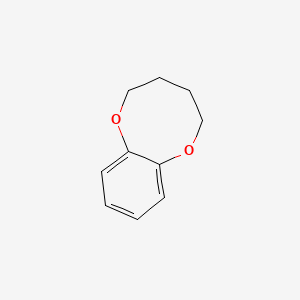
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
